(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride
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Description
(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride is a useful research compound. Its molecular formula is C20H27BrClN3O3 and its molecular weight is 472.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A study by Qiu Li-hua et al. (2010) illustrates a method to synthesize C2-symmetric 2, 5-disubstituted-1, 4-diazabicyclo[2. 2. 2] octane from amino acid esters, which is relevant to the compound (Qiu Li-hua, Shen Zong-xuan, Chen Wu‐Hong, Zhang Yong, & Zhang Ya-wen, 2010).
Crystal and Molecular Structure Analysis
The crystal structure of a similar compound, 4,6-Dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5,11-trione, was studied by J. Ganapathy et al. (2013), providing insights into the structural properties of such compounds (J. Ganapathy, K. Damodharan, B. Manickam, & Aravindhan Sanmargam, 2013).
Chemical Reactions and Derivatives
A study by Kristof J. Dubois et al. (1996) explored reactions involving similar bicyclic compounds, which could be relevant for understanding the reactivity and potential derivatives of the compound (Kristof J. Dubois, C. Fannes, F. Compernolle, & G. Hoornaert, 1996).
Potential Pharmaceutical Applications
A study by A. S. Girgis (2009) on derivatives of spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one, which have a structural similarity to the compound , indicated potential anti-tumor and anti-inflammatory properties, suggesting possible pharmaceutical applications (A. S. Girgis, 2009).
Properties
IUPAC Name |
(4E)-17-bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O3.ClH/c1-24-12-11-23-18(25)16-5-4-15(21)14-17(16)27-13-3-2-6-20(19(24)26)7-9-22-10-8-20;/h2-5,14,22H,6-13H2,1H3,(H,23,25);1H/b3-2+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVJXVAHAWXBF-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C2=C(C=C(C=C2)Br)OCC=CCC3(C1=O)CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCNC(=O)C2=C(C=C(C=C2)Br)OC/C=C/CC3(C1=O)CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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